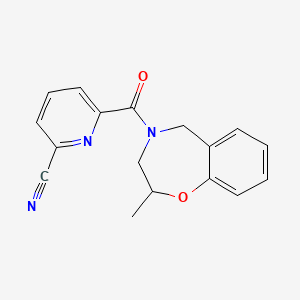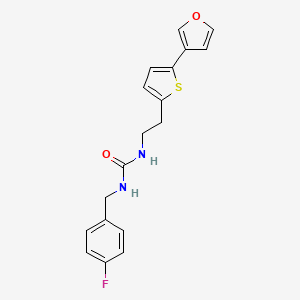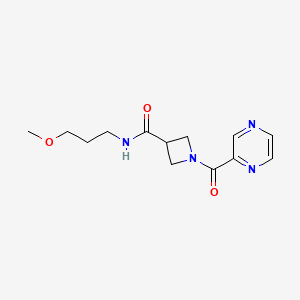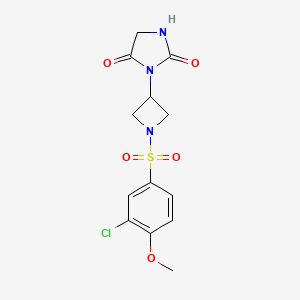
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClF2N2O3 and its molecular weight is 392.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
Quinoline-3-carboxylates have been synthesized and investigated for their in vitro antibacterial activity. The synthesis process involves base-catalyzed Friedlander condensations, followed by reactions with POCl3 to yield 2-chloroquinoline-3-carboxylates. These compounds exhibited moderate activity against Bacillus subtilis and Vibrio cholera, suggesting their potential as antibacterial agents (Krishnakumar et al., 2012).
Synthetic Methodologies
A practical synthesis for a key intermediate used in the production of prulifloxacin, a tricyclic quinolone, has been developed. This synthesis route includes chlorination and intramolecular cyclization reactions, showcasing the compound's role in the development of novel pharmaceuticals (Matsuoka et al., 1997).
Heterocyclic Chemistry
The synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanfhrylenes, utilizes ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate as a versatile synthon. These compounds contribute to the exploration of new chemical spaces in heterocyclic chemistry (Mekheimer et al., 2005).
Antimicrobial Activity
The synthesis of 3-hydroxyquinolones from 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates the modification of quinolone derivatives to enhance their antimicrobial properties. These modifications include reductive decarboxylation and subsequent reactions to generate compounds with potential antimicrobial activity (Rádl & Janichová, 1992).
Chemical Synthesis
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted Gould-Jacobs reaction with aluminium metal as a catalyst. This method highlights the efficiency of modern synthetic techniques in producing quinoline derivatives with high yield (Song Bao-an, 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g. DMF), add a base (e.g. triethylamine) and stir at room temperature.", "Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at or below 0°C.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound as a solid." ] } | |
CAS番号 |
1189914-98-4 |
分子式 |
C19H15ClF2N2O3 |
分子量 |
392.79 |
IUPAC名 |
ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
InChIキー |
YPDJVVONDYXRGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chloro-4-methoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2509689.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2509692.png)



![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2509698.png)
![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2509702.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)


